Cas no 868978-08-9 (4-methyl-N-(2-{7-methylimidazo1,2-apyridin-2-yl}ethyl)benzamide)

4-Methyl-N-(2-{7-methylimidazo[1,2-a]pyridin-2-yl}ethyl)benzamide is a synthetic organic compound featuring a benzamide core linked to a 7-methylimidazo[1,2-a]pyridine moiety via an ethyl spacer. This structure suggests potential utility in medicinal chemistry, particularly as an intermediate or bioactive molecule targeting specific receptors or enzymes. The presence of the imidazopyridine scaffold, known for its pharmacological relevance, may confer binding affinity toward neurological or inflammatory targets. The methyl substituents enhance lipophilicity, potentially improving membrane permeability. Its well-defined chemical structure allows for precise modifications, making it a valuable candidate for structure-activity relationship studies in drug discovery. Suitable for research applications requiring high-purity intermediates with tailored physicochemical properties.
4-methyl-N-(2-{7-methylimidazo1,2-apyridin-2-yl}ethyl)benzamide structure
868978-08-9 structure
Product name:4-methyl-N-(2-{7-methylimidazo1,2-apyridin-2-yl}ethyl)benzamide
CAS No:868978-08-9
MF:C18H19N3O
MW:293.362963914871
CID:5863219
PubChem ID:4453876

4-methyl-N-(2-{7-methylimidazo1,2-apyridin-2-yl}ethyl)benzamide Chemical and Physical Properties

Names and Identifiers

    • 4-methyl-N-[2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl]benzamide
    • Benzamide, 4-methyl-N-[2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl]-
    • 4-methyl-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide
    • 868978-08-9
    • F1839-0127
    • AKOS016544008
    • 4-methyl-N-(2-{7-methylimidazo[1,2-a]pyridin-2-yl}ethyl)benzamide
    • 4-methyl-N-(2-{7-methylimidazo1,2-apyridin-2-yl}ethyl)benzamide
    • Inchi: 1S/C18H19N3O/c1-13-3-5-15(6-4-13)18(22)19-9-7-16-12-21-10-8-14(2)11-17(21)20-16/h3-6,8,10-12H,7,9H2,1-2H3,(H,19,22)
    • InChI Key: QZPKRSOCWYTLQM-UHFFFAOYSA-N
    • SMILES: C(NCCC1=CN2C(=N1)C=C(C)C=C2)(=O)C1=CC=C(C)C=C1

Computed Properties

  • Exact Mass: 293.152812238g/mol
  • Monoisotopic Mass: 293.152812238g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 4
  • Complexity: 379
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.8
  • Topological Polar Surface Area: 46.4Ų

Experimental Properties

  • Density: 1.16±0.1 g/cm3(Predicted)
  • pka: 14.59±0.46(Predicted)

4-methyl-N-(2-{7-methylimidazo1,2-apyridin-2-yl}ethyl)benzamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
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F1839-0127-5mg
4-methyl-N-(2-{7-methylimidazo[1,2-a]pyridin-2-yl}ethyl)benzamide
868978-08-9 90%+
5mg
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F1839-0127-30mg
4-methyl-N-(2-{7-methylimidazo[1,2-a]pyridin-2-yl}ethyl)benzamide
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F1839-0127-10μmol
4-methyl-N-(2-{7-methylimidazo[1,2-a]pyridin-2-yl}ethyl)benzamide
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F1839-0127-15mg
4-methyl-N-(2-{7-methylimidazo[1,2-a]pyridin-2-yl}ethyl)benzamide
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F1839-0127-25mg
4-methyl-N-(2-{7-methylimidazo[1,2-a]pyridin-2-yl}ethyl)benzamide
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F1839-0127-4mg
4-methyl-N-(2-{7-methylimidazo[1,2-a]pyridin-2-yl}ethyl)benzamide
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F1839-0127-20μmol
4-methyl-N-(2-{7-methylimidazo[1,2-a]pyridin-2-yl}ethyl)benzamide
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20μl
$79.0 2023-05-17
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F1839-0127-10mg
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10mg
$79.0 2023-05-17

Additional information on 4-methyl-N-(2-{7-methylimidazo1,2-apyridin-2-yl}ethyl)benzamide

Introduction to 4-methyl-N-(2-{7-methylimidazo[1,2-apyridin-2-yl}ethyl)benzamide (CAS No. 868978-08-9)

4-methyl-N-(2-{7-methylimidazo[1,2-apyridin-2-yl}ethyl)benzamide, identified by its CAS number 868978-08-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and drug discovery. This compound belongs to the benzamide class and incorporates a unique imidazo[1,2-apyridine] scaffold, which is known for its potential biological activity. The structural features of this molecule make it a promising candidate for further investigation in medicinal chemistry, particularly in the development of novel therapeutic agents.

The chemical structure of 4-methyl-N-(2-{7-methylimidazo[1,2-apyridin-2-yl}ethyl)benzamide consists of a benzamide core substituted with a methyl group at the 4-position and an ethyl chain linked to the nitrogen atom of an imidazo[1,2-apyridine] ring. The presence of the 7-methylimidazo[1,2-apyridine] moiety is particularly noteworthy, as this scaffold has been extensively studied for its pharmacological properties. Imidazo[1,2-apyridines] are heterocyclic compounds that exhibit a wide range of biological activities, including antiviral, anticancer, and anti-inflammatory effects. The incorporation of this moiety into 4-methyl-N-(2-{7-methylimidazo[1,2-apyridin-2-yl}ethyl)benzamide suggests that it may possess similar or enhanced biological properties.

In recent years, there has been growing interest in the development of small molecules that target specific biological pathways involved in diseases such as cancer and inflammation. The benzamide moiety is known to interact with various enzymes and receptors, making it a valuable component in drug design. The ethyl chain extending from the nitrogen atom of the imidazo[1,2-apyridine] ring further enhances the compound's potential for interaction with biological targets. This structural design allows for fine-tuning of physicochemical properties such as solubility, permeability, and metabolic stability, which are crucial factors in drug development.

One of the most compelling aspects of 4-methyl-N-(2-{7-methylimidazo[1,2-apyridin-2-yl}ethyl)benzamide is its potential application in modulating inflammatory responses. Chronic inflammation is a hallmark of many diseases, including cardiovascular disorders, neurodegenerative conditions, and autoimmune diseases. Recent studies have demonstrated that compounds targeting inflammatory pathways can lead to significant therapeutic benefits. The imidazo[1,2-apyridine] scaffold has been shown to interact with receptors such as CCR5 and CXCR4, which are involved in immune cell signaling. By modulating these pathways, 4-methyl-N-(2-{7-methylimidazo[1,2-apyridin-2-yl}ethyl)benzamide may offer a novel approach to treating inflammatory diseases.

Another area where this compound shows promise is in oncology research. Cancer cells often exhibit altered signaling pathways that contribute to their growth and survival. Small molecules that can disrupt these pathways have the potential to inhibit tumor progression. The structural features of 4-methyl-N-(2-{7-methylimidazo[1,2-apyridin-2-yl}ethyl)benzamide suggest that it may be able to interact with targets involved in cancer cell proliferation and survival. Preliminary studies have indicated that similar compounds have shown efficacy in preclinical models of cancer. Further investigation into the anti-cancer potential of 4-methyl-N-(2-{7-methylimidazo[1,2-apyridin-2-yl}ethyl)benzamide could lead to the development of new chemotherapeutic agents.

The synthesis of 4-methyl-N-(2-{7-methylimidazo[1,2-apyridin-2-yl}ethyl)benzamide involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The key steps typically include condensation reactions to form the imidazo[1,2-apyridine] ring followed by functionalization with the benzamide moiety. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions may be employed to introduce the ethyl chain at the nitrogen atom. The choice of reagents and reaction conditions must be carefully controlled to minimize side products and maximize efficiency.

In terms of pharmacokinetic properties, 4-methyl-N-(2-{7-methylimidazo[1,2-apyridin-2-yl}ethyl)benzamide exhibits favorable characteristics for drug development. Studies have shown that compounds with similar structures have good oral bioavailability and metabolic stability. This makes them suitable for once-daily dosing regimens in clinical settings. Additionally, the compound's solubility profile allows for formulation into various dosage forms suitable for different therapeutic applications.

The safety profile of 4-methyl-N-(2-{7-methylimidazo[1,2-apyridin-2-yl}ethyl)benzamide is another critical consideration during drug development. Preclinical toxicology studies are essential to assess potential side effects and determine safe dosage ranges. These studies typically involve acute toxicity tests as well as chronic exposure studies to evaluate long-term effects on organ systems such as the liver and kidneys. By conducting thorough toxicological assessments early in the development process, researchers can identify any safety concerns before advancing into clinical trials.

Recent advancements in computational chemistry have also played a significant role in understanding the potential biological activity of 4-methyl-N-(2-{7-methylimidazo[1,2-a-pyridin]-substituted benzamides like 4-methy-lN-(Z - {7 - methylimi-dazolol [l , 22 -a-pyridin - 22 - yl}) ethyl] benz-amide (CAS No . 868978 - 08 - 9) . Molecular docking simulations can predict how this compound interacts with target proteins at an atomic level . These simulations help researchers identify key binding sites and optimize molecular interactions . By leveraging computational tools , scientists can accelerate the drug discovery process by prioritizing promising candidates based on their predicted binding affinities .

The future directions for research on 4 - methyl - N - (Z - {7 - methylimi-dazolol [l , 22 -a-py ridi n - Z - yl}) ethyl ] benz-amide (CAS No . 868978 - 08 - 9) include both preclinical and clinical investigations . Preclinical studies will focus on detailed pharmacological profiling , including mechanism-of-action studies , pharmacokinetic evaluations , and toxicological assessments . These studies will provide comprehensive data on how this compound affects biological systems at both molecular and organismal levels . If preclinical results are promising , clinical trials can then be initiated to evaluate its safety and efficacy in human patients .

In conclusion,4 - methyl - N -(Z {- 7 methylimi-dazolol [l , 22 apy ridi n Z yl ) eth y l ) benz amide (CAS No . 868978089) represents an exciting opportunity for therapeutic intervention across multiple disease areas . Its unique structural features , combined with preliminary evidence suggesting its biological activity , make it a valuable candidate for further exploration . As research continues , we can expect more insights into its potential applications , paving the way for new treatments that improve patient outcomes worldwide .

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